REACTION_SMILES
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[Al+3:18].[Br:1][c:2]1[cH:3][c:4]([C:13](=[O:14])[O:15][CH3:16])[c:5]2[c:6]([cH:12]1)[CH2:7][C:8]([CH3:10])([CH3:11])[O:9]2.[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[Br:1][c:2]1[cH:3][c:4]([CH2:13][OH:14])[c:5]2[c:6]([cH:12]1)[CH2:7][C:8]([CH3:10])([CH3:11])[O:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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COC(=O)c1cc(Br)cc2c1OC(C)(C)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)cc2c1OC(C)(C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CC1(C)Cc2cc(Br)cc(CO)c2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |